2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)butan-1-amine
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Overview
Description
2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)butan-1-amine is an organic compound with a complex structure that includes an ethyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)butan-1-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate butan-1-amine derivative and introduce the ethyl, phenyl, and pyridin-2-ylmethyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-1-phenyl-N-(pyridin-3-ylmethyl)butan-1-amine
- 2-ethyl-1-phenyl-N-(pyridin-4-ylmethyl)butan-1-amine
- 2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)pentan-1-amine
Uniqueness
2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)butan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24N2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-ethyl-1-phenyl-N-(pyridin-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C18H24N2/c1-3-15(4-2)18(16-10-6-5-7-11-16)20-14-17-12-8-9-13-19-17/h5-13,15,18,20H,3-4,14H2,1-2H3 |
InChI Key |
DXRRPMNWZOMYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C1=CC=CC=C1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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